REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]([CH3:12])([CH3:11])[CH2:5][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9].CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH3:11][C:4]([CH3:12])([CH2:5][CH2:6][CH2:7][CH:8]([CH3:9])[CH3:10])[CH2:3][OH:2]
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Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
COC(C(CCCC(C)C)(C)C)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
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Details
|
After 2 h
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of 15 mL MeOH at −78° C
|
Type
|
TEMPERATURE
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Details
|
The mixture was warmed to ambient temperature
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Type
|
TEMPERATURE
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Details
|
cooled again to −78° C. for the addition of 10 mL 1 N HCl
|
Type
|
EXTRACTION
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Details
|
The mixture was extracted with EtOAc (3×15 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residual oil was purified via silica gel chromatography (95/5 Hexane/EtOAc)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)(CCCC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |